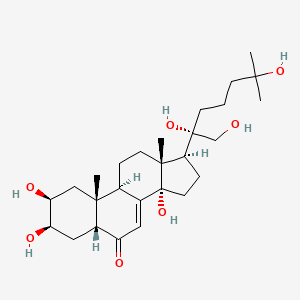
Sodium heparin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium heparin is a sodium salt of heparin, a naturally occurring glycosaminoglycan. It is widely used as an anticoagulant in medical settings to prevent and treat blood clots. Heparin was first discovered in 1916 and has since become an essential medication in various clinical applications, including surgeries and dialysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium heparin is typically derived from animal tissues, such as porcine intestinal mucosa. The preparation involves several steps:
Extraction: The raw material is extracted using a salt-resolving technique.
Oxidation: The crude product undergoes oxidation.
Adsorption: An ion-exchange resin is used for adsorption.
Washing and Elution: The product is washed and eluted.
Ultrafiltration and Freeze-Drying: Finally, ultrafiltration and freeze-drying are performed to obtain the purified this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale extraction from animal tissues, followed by purification processes that ensure high product quality and environmental sustainability. Modern methods avoid the use of organic solvents, making the process more eco-friendly .
Chemical Reactions Analysis
Types of Reactions: Sodium heparin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The primary product of these reactions is modified heparin with altered anticoagulant properties, which can be used for specific medical applications .
Scientific Research Applications
Sodium heparin has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analyses.
Biology: Plays a crucial role in cell culture and molecular biology experiments.
Medicine: Widely used as an anticoagulant in surgeries, dialysis, and treatment of thrombotic disorders.
Industry: Utilized in the production of medical devices and pharmaceuticals
Mechanism of Action
Sodium heparin exerts its anticoagulant effects by binding to antithrombin III, a protein that inhibits thrombin and other coagulation factors. This binding accelerates the inactivation of these factors, preventing the formation of blood clots. The primary molecular targets are thrombin (factor IIa) and factor Xa .
Comparison with Similar Compounds
Low-Molecular-Weight Heparin (LMWH): A derivative of heparin with a lower molecular weight, used for similar anticoagulant purposes.
Heparan Sulfate: A related glycosaminoglycan with similar structure but different biological functions.
Chondroitin Sulfate: Another glycosaminoglycan used in joint health supplements.
Uniqueness: Sodium heparin is unique due to its high anticoagulant activity and its ability to bind specifically to antithrombin III. Unlike low-molecular-weight heparin, this compound requires continuous monitoring and has a higher risk of bleeding .
Properties
Molecular Formula |
C26H41NO34S4 |
|---|---|
Molecular Weight |
1039.9 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5R,6S)-6-[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-sulfooxyoxan-3-yl]oxy-2-hydroxy-4-(sulfomethyl)-5-sulfooxyoxan-3-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H41NO34S4/c1-4(28)27-7-9(30)8(29)6(2-52-63(43,44)45)53-24(7)56-15-10(31)11(32)25(58-19(15)21(36)37)55-13-5(3-62(40,41)42)14(60-64(46,47)48)26(59-22(13)38)57-16-12(33)17(61-65(49,50)51)23(39)54-18(16)20(34)35/h5-19,22-26,29-33,38-39H,2-3H2,1H3,(H,27,28)(H,34,35)(H,36,37)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19-,22-,23?,24+,25+,26-/m0/s1 |
InChI Key |
ZFGMDIBRIDKWMY-PASTXAENSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@H](O[C@@H]3O)O[C@H]4[C@@H]([C@H](C(O[C@H]4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3O)OC4C(C(C(OC4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |
Synonyms |
alpha Heparin alpha-Heparin Heparin Heparin Sodium Heparin, Sodium Heparin, Unfractionated Heparinic Acid Liquaemin Sodium Heparin Unfractionated Heparin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1262152.png)
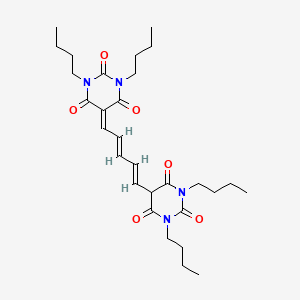


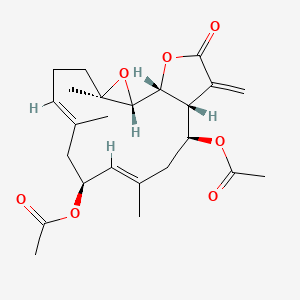
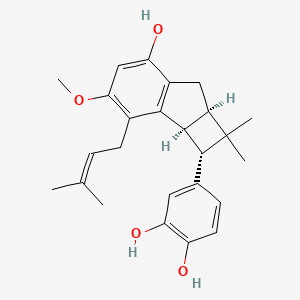
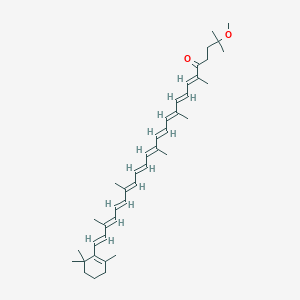
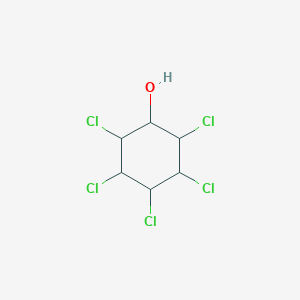
![L-xylo-[5]hexulosonic acid](/img/structure/B1262168.png)
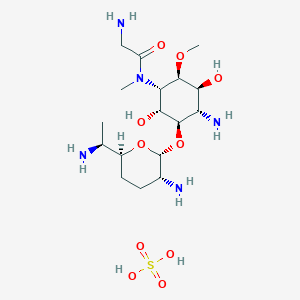
![N-[(6aR,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1262170.png)
